molecular formula C5H7ClO2 B14475463 Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate CAS No. 65475-64-1

Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate

Cat. No.: B14475463
CAS No.: 65475-64-1
M. Wt: 134.56 g/mol
InChI Key: UWSSTAIBFVJLAS-QWWZWVQMSA-N
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Description

Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate is an organic compound characterized by a cyclopropane ring substituted with a chlorine atom and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper, to form the cyclopropane ring . The chlorination of the cyclopropane ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to facilitate the cyclopropanation and chlorination reactions, providing better control over reaction parameters and improving yield .

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Elimination: Strong bases such as sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of substituted cyclopropane derivatives.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate is unique due to its specific stereochemistry and the presence of a chlorine atom, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to undergo a wide range of transformations makes it a versatile compound in synthetic chemistry and industrial applications .

Properties

CAS No.

65475-64-1

Molecular Formula

C5H7ClO2

Molecular Weight

134.56 g/mol

IUPAC Name

methyl (1S,2R)-2-chlorocyclopropane-1-carboxylate

InChI

InChI=1S/C5H7ClO2/c1-8-5(7)3-2-4(3)6/h3-4H,2H2,1H3/t3-,4-/m1/s1

InChI Key

UWSSTAIBFVJLAS-QWWZWVQMSA-N

Isomeric SMILES

COC(=O)[C@@H]1C[C@H]1Cl

Canonical SMILES

COC(=O)C1CC1Cl

Origin of Product

United States

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